molecular formula C7H10N2O2S B14509785 Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- CAS No. 64143-07-3

Hydantoin, 1-acetyl-3,5-dimethyl-2-thio-

Cat. No.: B14509785
CAS No.: 64143-07-3
M. Wt: 186.23 g/mol
InChI Key: UOCDUHWIIWYTIJ-UHFFFAOYSA-N
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Description

Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- is a heterocyclic organic compound with the molecular formula C7H10N2O2S. It is a derivative of hydantoin, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. This compound features a five-membered ring structure containing nitrogen, sulfur, and oxygen atoms, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- can be synthesized through several methods. Another method includes the condensation of amino acids with cyanates and isocyanates . These reactions typically require mild conditions and can be performed in aqueous or organic solvents.

Industrial Production Methods

Industrial production of hydantoin derivatives often involves the use of microwave-assisted synthesis, which enhances reaction rates and yields. For example, the condensation of arylglyoxals and phenylurea/thiourea using polyphosphoric ester as a reaction mediator has been reported to produce high yields of hydantoins . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the hydantoin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted hydantoins. These products have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Hydantoin derivatives are known for their anticonvulsant and muscle relaxant properties. This compound is being investigated for similar therapeutic applications.

    Industry: It is used in the production of polymers, resins, and agrochemicals

Mechanism of Action

The mechanism of action of hydantoin, 1-acetyl-3,5-dimethyl-2-thio- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The sulfur atom in the compound plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These functional groups allow for a broader range of chemical modifications and interactions compared to other hydantoin derivatives .

Properties

CAS No.

64143-07-3

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

1-acetyl-3,5-dimethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C7H10N2O2S/c1-4-6(11)8(3)7(12)9(4)5(2)10/h4H,1-3H3

InChI Key

UOCDUHWIIWYTIJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=S)N1C(=O)C)C

Origin of Product

United States

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